molecular formula C9H16N4O2 B14715164 2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) CAS No. 22718-18-9

2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)

Cat. No.: B14715164
CAS No.: 22718-18-9
M. Wt: 212.25 g/mol
InChI Key: DEERSNWABRLKMS-UHFFFAOYSA-N
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Description

2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is a chemical compound that belongs to the class of nitriles and hydroxynitriles. This compound is known for its unique structure, which includes both hydroxy and nitrile functional groups. It is used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process involves the following steps:

Industrial Production Methods

In industrial settings, the compound is typically produced by heating a mixture of aldehydes or ketones with hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is used in several scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic compounds.

    Biology: In the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) involves the formation of reactive intermediates that can participate in various chemical reactions. The nitrile group is particularly reactive, allowing the compound to undergo nucleophilic addition and substitution reactions. The hydroxy group can also participate in hydrogen bonding, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is unique due to its dual functional groups, which provide a combination of reactivity and stability not found in similar compounds. This makes it particularly useful in various industrial and scientific applications .

Properties

CAS No.

22718-18-9

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2-[[2-cyanopropan-2-yl(hydroxy)amino]methyl-hydroxyamino]-2-methylpropanenitrile

InChI

InChI=1S/C9H16N4O2/c1-8(2,5-10)12(14)7-13(15)9(3,4)6-11/h14-15H,7H2,1-4H3

InChI Key

DEERSNWABRLKMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N(CN(C(C)(C)C#N)O)O

Origin of Product

United States

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